2-Methyl-4,6-dinitrobenzamide
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Overview
Description
2-Methyl-4,6-dinitrobenzamide is an organic compound with the molecular formula C8H7N3O5 and a molecular weight of 225.16 g/mol It is characterized by the presence of a benzene ring substituted with a methyl group, two nitro groups, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-dinitrobenzamide typically involves the nitration of 2-methylbenzamide. The nitration process introduces nitro groups at the 4 and 6 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,6-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 2-Methyl-4,6-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4,6-dinitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
- 2-Methyl-3,5-dinitrobenzamide
- 2-Methyl-4,6-diaminobenzamide
- 3,5-Dinitrobenzamide
Comparison: 2-Methyl-4,6-dinitrobenzamide is unique due to the specific positioning of its nitro groups, which influences its reactivity and interaction with other molecules. Compared to 2-Methyl-3,5-dinitrobenzamide, the 4,6-substitution pattern provides different steric and electronic properties, affecting its chemical behavior and applications .
Properties
Molecular Formula |
C8H7N3O5 |
---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-methyl-4,6-dinitrobenzamide |
InChI |
InChI=1S/C8H7N3O5/c1-4-2-5(10(13)14)3-6(11(15)16)7(4)8(9)12/h2-3H,1H3,(H2,9,12) |
InChI Key |
YTUKZWSMRTXUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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